1-(Iodomethyl)naphthalene

Descripción general

Descripción

Synthesis Analysis

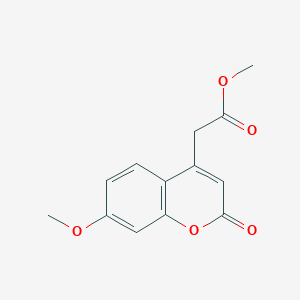

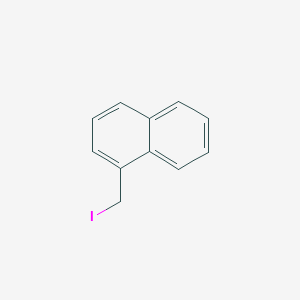

The synthesis of 1-(Iodomethyl)naphthalene involves the introduction of an iodomethyl group onto the naphthalene ring. Various methods can be employed for this purpose, including halogenation reactions. For instance, benzyl iodide, 1-(iodomethyl)-naphthalene, and 4-methoxybenzyl iodide have been successfully transformed into aldehydes and ketones using oxidative approaches, yielding excellent product yields . These synthetic methods are crucial for obtaining the desired compound efficiently.

Chemical Reactions Analysis

1-(Iodomethyl)naphthalene can participate in various chemical reactions due to its functional groups. Some potential reactions include nucleophilic substitutions, radical reactions, and oxidative transformations. Researchers have explored different oxidative approaches to synthesize aldehydes and ketones from the iodomethyl group in benzylic iodides and allylic iodides . These reactions play a crucial role in the compound’s versatility and applicability.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Environmental Restoration and Green Chemistry

1-(Iodomethyl)naphthalene and its derivatives, such as 1-naphthol, have significant applications in environmental restoration and green chemistry. Research by Canada et al. (2002) explored the enhanced synthesis of 1-naphthol through the directed evolution of toluene ortho-monooxygenase. This enzyme variant, expressed in E. coli, showed increased activity for both chlorinated ethenes and naphthalene oxidation, indicating its potential for environmental remediation and chemical manufacturing processes (Canada et al., 2002).

Supramolecular Chemistry and Sensor Applications

Naphthalene derivatives, including those related to 1-(Iodomethyl)naphthalene, have been extensively studied for their applications in supramolecular chemistry and as sensors. Kobaisi et al. (2016) highlighted the use of naphthalene diimides in the construction of molecular switching devices, ion-channels, and gelators for sensing aromatic systems (Kobaisi et al., 2016).

Photophysical Properties and Molecular Device Manufacture

Andric et al. (2004) studied the single electron reduction processes of naphthalene diimides, showing how these changes in spectroscopic output upon electronic input can be harnessed in molecular device manufacture. This research points towards the potential of naphthalene derivatives in 'bottom-up' approaches to device fabrication (Andric et al., 2004).

Organic Synthesis and Chemical Reactions

The chemistry of naphthalene derivatives is integral to various organic synthesis processes. Barluenga et al. (2003) demonstrated the use of iodonium ions and o-alkynyl-substituted carbonyl compounds in reactions to produce 1-iodonaphthalene derivatives, showcasing the versatility of these compounds in organic synthesis (Barluenga et al., 2003).

Environmental and Health Monitoring

The monitoring of naphthalene derivatives in environmental and health contexts is another significant application. Chen et al. (2020) developed a competitive indirect enzyme-linked immunosorbent assay (ciELISA) method for detecting 1-naphthol in urine samples, demonstrating the importance of naphthalene derivatives in environmental and health safety monitoring (Chen et al., 2020).

Propiedades

IUPAC Name |

1-(iodomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNMQAQDHEQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376698 | |

| Record name | 1-(iodomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Iodomethyl)naphthalene | |

CAS RN |

24471-54-3 | |

| Record name | 1-(iodomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)

![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)